molecular formula C9H6F6 B1390560 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1138445-21-2

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B1390560
CAS No.: 1138445-21-2
M. Wt: 228.13 g/mol
InChI Key: SCMLASWVDZHJJU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the introduction of difluoroethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of carbon-fluorine bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and readily available reagents like 1,1-difluoroethyl chloride. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects .

Comparison with Similar Compounds

  • 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)benzene
  • 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
  • 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene

Comparison: Compared to similar compounds, 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and industrial applications .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLASWVDZHJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197284
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-21-2
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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